5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a bromine atom, a 2-methylpropyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the bromination of a suitable precursor followed by the introduction of the 2-methylpropyl group and the carboxylic acid functionality. One common method involves the bromination of a pyridine derivative under controlled conditions, followed by subsequent functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate the interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-methylpropyl)-5-nitro-1,3,2-dioxaborinane
- 5-Bromo-1,3-dichloro-2-fluoro-benzene
Uniqueness
5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
5-bromo-1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12BrNO3/c1-6(2)4-12-5-7(11)3-8(9(12)13)10(14)15/h3,5-6H,4H2,1-2H3,(H,14,15) |
InChI Key |
WGZNJSHBCDZJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=C(C1=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.